2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-5-{4-[2-(Naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-5-{4-[2-(Naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxyphenylacetylene and naphthalen-1-ylacetic acid. These intermediates undergo a series of reactions, including coupling, cyclization, and functional group transformations, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure scalability, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-5-{4-[2-(Naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-5-{4-[2-(Naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its aromatic and heterocyclic structures make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-5-{4-[2-(Naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
Compared to similar compounds, 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-5-{4-[2-(Naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of aromatic and heterocyclic structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H26N4O3 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C29H26N4O3/c1-35-24-12-9-21(10-13-24)11-14-27-31-26(20-30)29(36-27)33-17-15-32(16-18-33)28(34)19-23-7-4-6-22-5-2-3-8-25(22)23/h2-14H,15-19H2,1H3/b14-11+ |
InChI Key |
QJIAOEOXXDLYPE-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
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